

The Original Synthesis of Indeloxazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Indeloxazine Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the original synthesis of **Indeloxazine Hydrochloride**, a cerebral activator. The methodologies and data presented are derived from the seminal work of T. Kojima and colleagues, as published in the Chemical & Pharmaceutical Bulletin in 1985. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the field of drug development and organic synthesis.

Core Synthesis Strategy

The foundational synthesis of **Indeloxazine Hydrochloride** proceeds through a multi-step pathway, commencing with the preparation of key intermediates, followed by their condensation, subsequent reduction, and final conversion to the hydrochloride salt. The key steps involve the formation of a morpholine derivative and an indanone precursor, their coupling via a Williamson ether synthesis, and subsequent structural modifications to yield the target molecule.

Experimental Protocols

The following protocols are adapted from the original publication and provide a detailed methodology for the synthesis of **Indeloxazine Hydrochloride**.

Step 1: Synthesis of 4-Hydroxy-1-indanone

A detailed experimental protocol for this starting material is not provided in the primary reference, as it was likely a commercially available or previously synthesized compound. Standard methods for the synthesis of 4-hydroxy-1-indanone typically involve the cyclization of a corresponding propionic acid derivative.

Step 2: Synthesis of 2-(p-Toluenesulfonyloxymethyl)-4-tritylmorpholine

To a solution of 2-(hydroxymethyl)-4-tritylmorpholine (1 equivalent) in pyridine, p-toluenesulfonyl chloride (1.1 equivalents) is added portionwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice water and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-(p-toluenesulfonyloxymethyl)-4-tritylmorpholine.

Step 3: Synthesis of 2-(1-Oxoindan-4-yloxymethyl)-4-tritylmorpholine

A mixture of 4-hydroxy-1-indanone (1 equivalent), 2-(p-toluenesulfonyloxymethyl)-4-tritylmorpholine (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in dry dimethylformamide (DMF) is heated at 80°C for 5 hours. The reaction mixture is then cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 2-(1-oxoindan-4-yloxymethyl)-4-tritylmorpholine.

Step 4: Synthesis of 2-(1-Hydroxyindan-4-yloxymethyl)-4-tritylmorpholine

To a suspension of lithium aluminum hydride (1.5 equivalents) in dry tetrahydrofuran (THF), a solution of 2-(1-oxoindan-4-yloxymethyl)-4-tritylmorpholine (1 equivalent) in dry THF is added dropwise at 0°C. The mixture is then stirred at room temperature for 3 hours. The reaction is quenched by the successive addition of water and 15% aqueous sodium hydroxide. The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield 2-(1-hydroxyindan-4-yloxymethyl)-4-tritylmorpholine.

Step 5: Synthesis of (±)-2-[(Inden-7-yloxy)methyl]morpholine Hydrochloride (Indeloxazine Hydrochloride)

A solution of 2-(1-hydroxyindan-4-yloxymethyl)-4-tritylmorpholine (1 equivalent) in ethanol is saturated with hydrogen chloride gas at 0°C. The reaction mixture is then refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is triturated with ether. The resulting solid is collected by filtration and recrystallized from ethanol-ether to afford (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride.

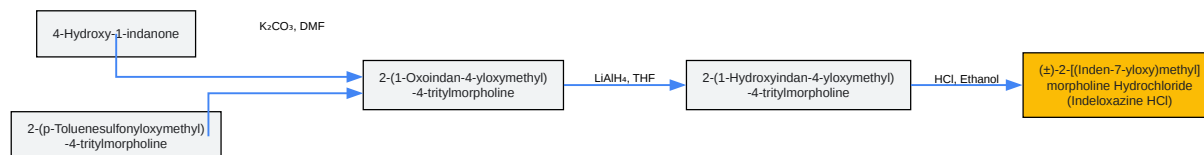
Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of **Indeloxazine Hydrochloride**, as reported in the original literature.

Step	Product	Starting Material	Reagents	Solvent	Yield (%)	Melting Point (°C)
2	2-(p-Toluenesulfonylmethyl)-4-tritylmorpholine	2-(4-Hydroxy-1-ethoxy-1-phenyl)-4-tritylmorpholine	p-Toluenesulfonyl chloride, Pyridine	Pyridine	92	158-160
3	2-(1-Oxoindan-4-yl)-4-tritylmorpholine	4-Hydroxy-1-(2-(p-Toluenesulfonylmethyl)-4-tritylmorpholine)	K ₂ CO ₃	DMF	85	145-147
4	2-(1-Hydroxyindan-4-yl)-4-tritylmorpholine	2-(1-Oxoindan-4-yl)-4-tritylmorpholine	LiAlH ₄	THF	95	178-180
5	(±)-2-[(Inden-7-yloxy)methyl]morpholine Hydrochloride	2-(1-Hydroxyindan-4-yl)-4-tritylmorpholine	HCl (gas)	Ethanol	78	165-167

Synthesis Pathway Diagram

The following diagram illustrates the synthetic pathway for **Indeloxazine Hydrochloride**.



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Caption: Synthetic pathway of **Indeloxazine Hydrochloride**.

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